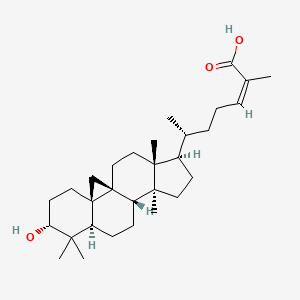
1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .
Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize costs .
化学反応の分析
1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
科学的研究の応用
1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
The molecular targets and pathways involved depend on the specific application and context. In medicinal chemistry, the compound may target enzymes involved in disease pathways, while in biological research, it may be used to study metabolic processes .
類似化合物との比較
1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)propan-2-OL: This compound lacks the fluorine atom present in this compound, which may affect its reactivity and biological activity.
1-Amino-1-(4-fluorophenyl)propan-2-OL: This compound lacks the chlorine atom, which can also influence its chemical and biological properties.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The presence of a methyl group instead of a fluorine atom can lead to differences in reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3 |
InChIキー |
BYTVMEMMBGDOMU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=C(C=C(C=C1)Cl)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


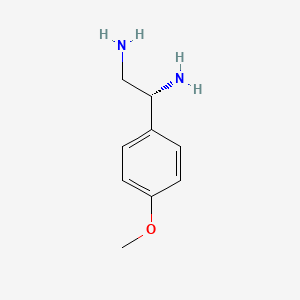

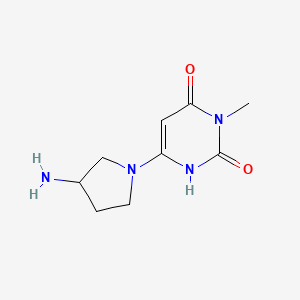
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
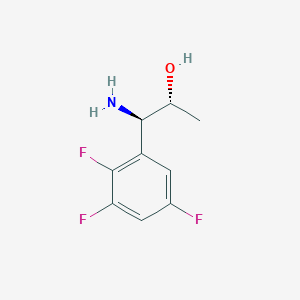

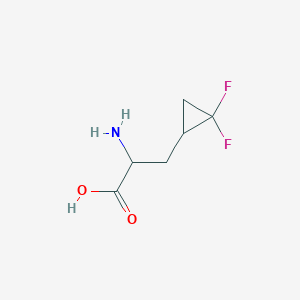
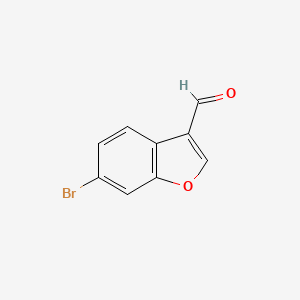


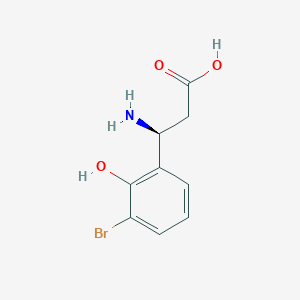
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)

